molecular formula C17H18O3 B1327454 2'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-65-8

2'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327454
M. Wt: 270.32 g/mol
InChI Key: XFILYPFYHNSXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone involves various reaction conditions. For instance, one method involves the use of palladium 10% on activated carbon and sodium carbonate in ethanol and water at 100 degrees Celsius for 6 hours . Another method involves the use of C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .


Molecular Structure Analysis

The molecular formula of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone is C17H18O3 . The InChI code is 1S/C17H18O2/c1-13-7-3-4-8-14 (13)11-12-16 (18)15-9-5-6-10-17 (15)19-2/h3-10H,11-12H2,1-2H3 .


Physical And Chemical Properties Analysis

2’-Methoxy-3-(2-methoxyphenyl)propiophenone has a molecular weight of 254.33 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Pharmacological and Industrial Importance

Syringic acid (SA), a compound related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, is synthesized via the shikimic acid pathway in plants. It has a wide range of therapeutic applications in preventing diseases like diabetes, cardiovascular diseases, and cancer. SA is known for its antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. The presence of methoxy groups on the aromatic ring is crucial for its therapeutic property. Besides its medical use, SA has significant industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

2. Anti-Cancer and Anti-Inflammatory Properties

4′-Geranyloxyferulic acid (GOFA), a derivative of 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, exhibits potential as an anti-inflammatory and anti-tumor agent. In vivo studies demonstrate its efficacy as a colon cancer chemopreventive agent, with a protective effect on colon cancer growth and development. Its occurrence in widely consumed fruits and vegetables like citrus fruits underlines its dietary significance (Epifano et al., 2015).

3. Atmospheric Reactivity and Environmental Impact

Methoxyphenols, related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, are used as tracers for biomass burning and have significant atmospheric reactivity. Their reactions with radicals like OH and NO3 are predominant degradation pathways and have substantial secondary organic aerosol (SOA) formation potentials. This understanding is crucial for assessing the ecotoxicity of degradation products and their contribution to SOA formation from atmospheric aging of biomass-burning plumes (Liu et al., 2022).

4. Photovoltaic Applications

In the context of renewable energy, compounds similar to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, specifically methoxy-substituted fullerenes, are studied for their charge carrier transport and recombination in bulk‐heterojunction solar cells. These studies are pivotal for improving the efficiency and performance of organic solar cells (Pivrikas et al., 2007).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1,3-bis(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILYPFYHNSXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644161
Record name 1,3-Bis(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-65-8
Record name 1-Propanone, 1,3-bis(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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